molecular formula C21H21N3O4S B11621321 methyl 4-({[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate

methyl 4-({[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate

Cat. No.: B11621321
M. Wt: 411.5 g/mol
InChI Key: DVKLDIQUNJNDTF-UHFFFAOYSA-N
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Description

Methyl 4-[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-amido]benzoate is a complex organic compound that belongs to the class of thiazine derivatives. This compound is characterized by its unique structure, which includes a thiazine ring, an amido group, and a benzoate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-amido]benzoate typically involves a multi-step process. One common method includes the condensation of 4-aminobenzoic acid with ethyl acetoacetate to form an intermediate, which is then reacted with phenyl isothiocyanate to introduce the thiazine ring. The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-amido]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amido or ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazine derivatives.

Scientific Research Applications

Methyl 4-[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-amido]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-amido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazine ring and amido group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-(4-oxo-3(4H)-quinazolinyl)ethoxy)benzoate
  • Methyl 2-(2-(4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzoate
  • Methyl 4-((7-(acetyloxy)-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate

Uniqueness

Methyl 4-[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-amido]benzoate is unique due to its specific thiazine ring structure, which imparts distinct chemical and biological properties. Unlike similar compounds, it exhibits a combination of antimicrobial and anticancer activities, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

methyl 4-[(3-ethyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carbonyl)amino]benzoate

InChI

InChI=1S/C21H21N3O4S/c1-3-24-18(25)13-17(29-21(24)23-15-7-5-4-6-8-15)19(26)22-16-11-9-14(10-12-16)20(27)28-2/h4-12,17H,3,13H2,1-2H3,(H,22,26)

InChI Key

DVKLDIQUNJNDTF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(SC1=NC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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